
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the nitrogen atoms in the pyridazine ring and the sulfonamide group could result in the formation of hydrogen bonds. The chlorophenyl and dimethoxybenzene groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the pyridazine ring might undergo electrophilic substitution reactions, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the ability to form hydrogen bonds, and the overall shape and size of the molecule would all influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Biological Potential and Enzyme Inhibition
Sulfonamide derivatives have been synthesized and characterized for their enzyme inhibition potential against key biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have shown significant enzyme inhibition, indicating potential therapeutic applications in conditions like Alzheimer's disease. For instance, novel Schiff bases of sulfonamides have demonstrated considerable enzyme inhibition, supported by molecular docking studies suggesting strong binding affinities (Kausar et al., 2019).
Antimicrobial and Antiproliferative Agents
Sulfonamide compounds have also been explored for their antimicrobial and antiproliferative activities. Derivatives with various biologically active moieties have been synthesized and showed promising cytotoxic activity against cancer cell lines and significant antimicrobial activity, highlighting their potential as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
HIV-1 Infection Prevention
Research into methylbenzenesulfonamide derivatives has demonstrated their utility as potential targeting preparations in the prevention of human HIV-1 infection. These compounds offer a new approach to developing drugs for preventing HIV-1 transmission, indicating the broad scope of sulfonamide derivatives in therapeutic development (De-ju, 2015).
Antibacterial and Antifungal Activities
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Certain compounds among these derivatives exhibited strong activity against a range of anaerobic Gram-positive bacteria strains, indicating their potential as effective antibacterial and antifungal agents (Sławiński et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating triazine moieties have been investigated for their inhibition of carbonic anhydrase isozymes, which are relevant in physiological processes and diseases. These studies have shown that such compounds can inhibit these enzymes with high potency, suggesting applications in managing conditions related to carbonic anhydrase activity (Garaj et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIJNDZWPJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)
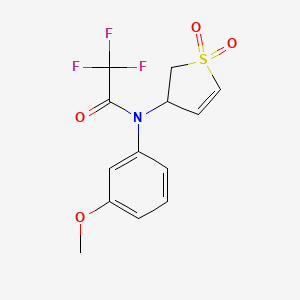
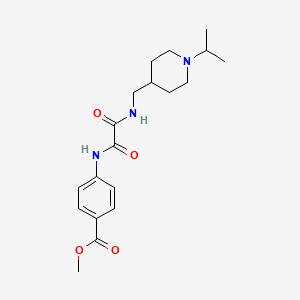
![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)
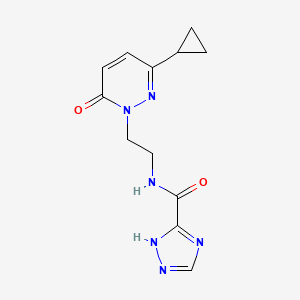
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)
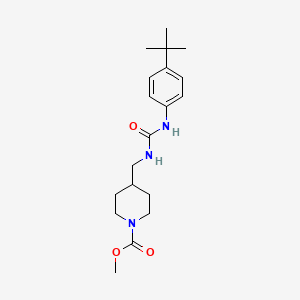
![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)
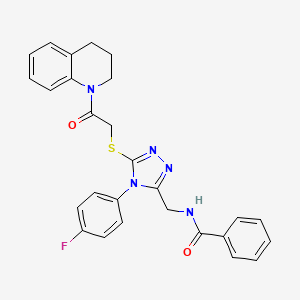
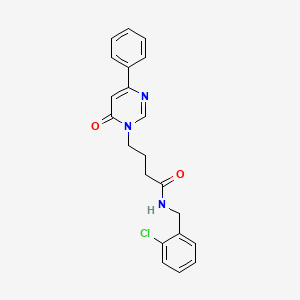
![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)